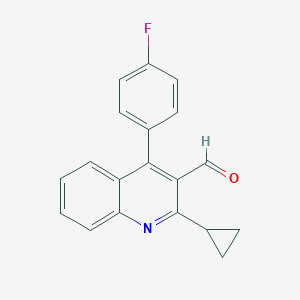
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde
Cat. No. B105748
Key on ui cas rn:
121660-37-5
M. Wt: 291.3 g/mol
InChI Key: JAHBIRPTCXOGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06855824B2
Procedure details


Lithium aluminum hydride (0.569 g, 15 mmol) was placed in a 50 ml volume three-necked flask equipped with a thermometer, a magnetic stirrer and a dropping funnel, and tetrahydrofuran (10 ml) was added as a solvent, followed by replacement of the system with nitrogen. To this solution was added dropwise morpholine (4.18 g, 48 mmol) gradually at room temperature, and after completion of the addition, the mixture was stirred at room temperature for 1 hr. This solution was cooled to 0° C. and a solution obtained by dissolving methyl 4-(4′-fluorophenyl)-2-cyclopropylquinoline-3-carboxylate (3.21 g, 10 mmol) in tetrahydrofuran (9.63 g) was added dropwise to this solution while maintaining the inner temperature to not higher than 0° C. After the completion of the addition, the mixture was stirred for 2 more hours at 10 to 20° C. This reaction mixture was added dropwise to a 15% aqueous sulfuric acid solution (50 ml) while maintaining the inner temperature to not higher than 10° C., and then, toluene (50 ml) was added to the mixture. The organic layer was separated from the mixture and the aqueous layer was extracted with toluene (10 ml). The extract was combined with the organic layer obtained earlier and the mixture was washed with water (30 ml), dried over anhydrous sodium sulfate, then low boiling point components, such as the solvent and the like, were removed under reduced pressure. The obtained residue was purified by column chromatography (eluent: hexane-ethyl acetate mixture) to give 4-(4′-fluorophenyl)-2-cyclopropylquinoline-3-carbaldehyde (2.27 g, yield 77%) as a pale-yellow solid having the following properties.


Quantity
3.21 g
Type
reactant
Reaction Step Three





Yield
77%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].N1CCOCC1.[F:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]2[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[N:23]=[C:22]([CH:30]3[CH2:32][CH2:31]3)[C:21]=2[C:33](OC)=[O:34])=[CH:16][CH:15]=1.S(=O)(=O)(O)O>O1CCCC1.C1(C)C=CC=CC=1>[F:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]2[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[N:23]=[C:22]([CH:30]3[CH2:31][CH2:32]3)[C:21]=2[CH:33]=[O:34])=[CH:16][CH:15]=1 |f:0.1.2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.569 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Step Two
|
Name
|
|
|
Quantity
|
4.18 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
Step Three
|
Name
|
|
|
Quantity
|
3.21 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)C1=C(C(=NC2=CC=CC=C12)C1CC1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
9.63 g
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Six
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 1 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added as a solvent
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after completion of the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This solution was cooled to 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a solution obtained
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise to this solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the inner temperature to not higher than 0° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the completion of the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 2 more hours at 10 to 20° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the inner temperature to not higher than 10° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated from the mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with toluene (10 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained earlier
|
WASH
|
Type
|
WASH
|
|
Details
|
the mixture was washed with water (30 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
low boiling point components, such as the solvent and the like, were removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue was purified by column chromatography (eluent: hexane-ethyl acetate mixture)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)C1=C(C(=NC2=CC=CC=C12)C1CC1)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.27 g | |
| YIELD: PERCENTYIELD | 77% | |
| YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
